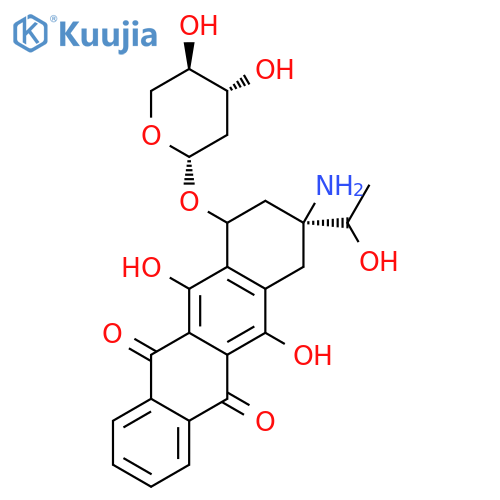Cas no 186353-53-7 (Amrubicinol (Mixture of Diastereomers))

Amrubicinol (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-,(7S,9S)-
- amrubicinol
- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-...
- 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethy
- AMRUBICINOL (MIXTURE OF DIASTEREOMERS)
- (7S,9S)-9-Amino-7-[(2-deoxy--D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-5,12-naphthacenedione
- 13-Hydroxy SM 5887
- Amrubicinol (mixture)
- 186353-53-7
- (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
- Amrubicinol (Mixture of Diastereomers)
-
- インチ: InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
- InChIKey: HSDGDISMODBEAN-OAIQOSRFSA-N
- ほほえんだ: O[C@@H]1CO[C@@H](OC2C[C@](N)(C(O)C)CC3C(=C4C(=O)C5=CC=CC=C5C(=O)C4=C(O)C2=3)O)C[C@H]1O
計算された属性
- せいみつぶんしりょう: 485.16900
- どういたいしつりょう: 485.16858144g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 3
- 複雑さ: 840
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 180Ų
じっけんとくせい
- 密度みつど: 1.606
- ふってん: 720.089 °C at 760 mmHg
- フラッシュポイント: 389.296 °C
- 屈折率: 1.728
- PSA: 179.77000
- LogP: 1.12390
Amrubicinol (Mixture of Diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A635210-5mg |
Amrubicinol (Mixture of Diastereomers) |
186353-53-7 | 5mg |
$ 10246.00 | 2023-04-19 |
Amrubicinol (Mixture of Diastereomers) 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
Amrubicinol (Mixture of Diastereomers)に関する追加情報
Amrubicinol (Mixture of Diastereomers) - CAS No. 186353-53-7: An Overview
Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, is a significant compound in the field of medicinal chemistry and oncology. This compound is a metabolite of amrubicin, a potent anthracycline derivative used in the treatment of various cancers, particularly small cell lung cancer (SCLC). The mixture of diastereomers refers to the presence of multiple stereoisomers, each with distinct biological activities and pharmacological properties.
The chemical structure of Amrubicinol is characterized by a tetracyclic anthracycline core, similar to other anthracyclines like doxorubicin and daunorubicin. However, the unique stereochemistry and functional groups in Amrubicinol contribute to its distinct pharmacological profile. The compound is known for its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells.
Recent research has shed light on the mechanisms by which Amrubicinol exerts its antitumor effects. Studies have shown that it can effectively induce cell cycle arrest at the G2/M phase and promote DNA damage, leading to cell death. Additionally, Amrubicinol has been found to have a lower cardiotoxicity profile compared to traditional anthracyclines, making it a promising candidate for further clinical development.
In preclinical studies, Amrubicinol has demonstrated significant antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a major challenge in cancer therapy. Mechanistically, Amrubicinol can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR, thereby enhancing the intracellular accumulation of other chemotherapeutic agents.
Clinical trials involving Amrubicinol are currently underway to evaluate its safety and efficacy in treating different types of cancer. Early-phase trials have shown promising results, with patients exhibiting favorable responses and manageable side effects. The mixture of diastereomers in Amrubicinol may contribute to its broader therapeutic window and reduced toxicity compared to single stereoisomers.
The development of Amrubicinol as a therapeutic agent is part of a broader effort to improve the treatment outcomes for patients with aggressive cancers. Its unique properties make it an attractive candidate for combination therapies, where it can be used alongside other drugs to enhance overall treatment efficacy. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict patient response to Amrubicinol.
In conclusion, Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, represents a promising advancement in the field of oncology. Its distinct chemical structure, favorable pharmacological profile, and potential for overcoming multidrug resistance make it a valuable addition to the arsenal of anticancer agents. Continued research and clinical trials will further elucidate its role in cancer therapy and pave the way for improved patient outcomes.
186353-53-7 (Amrubicinol (Mixture of Diastereomers)) 関連製品
- 54193-28-1(Doxorubicinol (>90%))
- 76155-56-1(Epirubicinol(Mixture of Diastereomers))
- 28008-55-1(5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)-)
- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)
- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)
- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)
- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)
- 1689850-90-5((2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol)
- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)
- 2411324-71-3(Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate)



